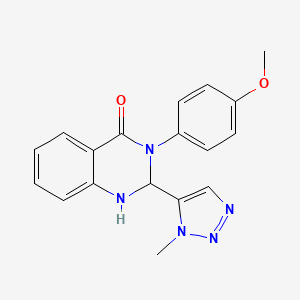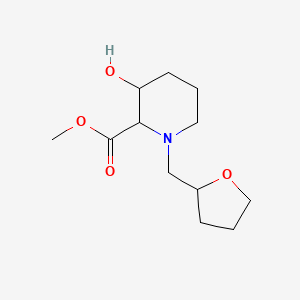
2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone is a synthetic organic compound. It is characterized by the presence of a fluorophenoxy group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone typically involves the following steps:
Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acetylating agent under controlled conditions.
Introduction of the pyrrolidine ring: The intermediate is then reacted with a pyrrolidine derivative to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: The fluorine atom on the phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetylphenoxy)-1-pyrrolidin-1-ylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4-Fluorophenoxy)-1-pyrrolidin-1-ylethanone: Similar structure but without the acetyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the acetyl and fluorophenoxy groups in 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may confer unique reactivity and biological activity compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-(3-acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-10(17)12-8-11(4-5-13(12)15)19-9-14(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGYQOJCIWKSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-3-amino-N-[3-(3,5-dimethoxyphenoxy)propyl]-N-methylbutanamide](/img/structure/B7409949.png)
![[(3S,4R)-3-amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-(5-chloro-1-propan-2-ylpyrazol-4-yl)methanone](/img/structure/B7409953.png)
![[(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridin-1-yl]-(5-chloro-1-propan-2-ylpyrazol-4-yl)methanone](/img/structure/B7409958.png)
![3,3-Dimethyl-5-[(4-methyl-1,2-oxazol-3-yl)methylamino]-5-oxopentanoic acid](/img/structure/B7409964.png)

![3,3,3-Trifluoropropyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B7409979.png)

![[3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]methanone](/img/structure/B7409997.png)
![N-[2-[(4,4-difluoro-3-hydroxybutyl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7410006.png)
![4-nitro-5-propan-2-yl-N-[2-(pyridin-2-ylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B7410019.png)
![(2S)-N-ethyl-3-methyl-2-[[[2-oxo-2-(propylamino)ethyl]-propylcarbamoyl]amino]butanamide](/img/structure/B7410027.png)

![2-[(4-Amino-5-cyclohexylpentanoyl)-(2-methoxyethyl)amino]acetic acid](/img/structure/B7410040.png)
![3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B7410049.png)
